molecular formula C22H26N2O3 B1613669 Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate CAS No. 898783-52-3

Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate

Cat. No. B1613669
CAS RN: 898783-52-3
M. Wt: 366.5 g/mol
InChI Key: QIAGDAYZWDAENU-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate (EMPMBPB) is a synthetic chemical compound which is gaining increasing attention in the scientific research community due to its potential applications in a wide range of fields. This compound has been studied for its properties as a potent inhibitor of enzymes, and its ability to modulate the activity of a number of proteins and receptors. In addition, EMPMBPB has been found to have a range of biochemical and physiological effects, as well as potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate and its derivatives have been explored for their potential in pharmaceutical applications. For instance, studies on heterocyclic compounds, including imidazo[1,2-a]pyrazine derivatives, have investigated their synthesis and anti-inflammatory activity. These compounds, obtained through reactions involving substituted aminopyrazines and ethyl 2-benzoyl-2-bromoacetate, exhibit significant pharmacological properties (Abignente et al., 1992).

Material Science and Liquid Crystalline Polysiloxanes

In materials science, monomers containing ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate structures have been synthesized for the creation of side chain liquid crystalline polysiloxanes. These monomers, characterized by their high smectogen properties, form the basis for advanced materials with wide temperature range applications (Bracon et al., 2000).

Chemical Synthesis and Structural Analysis

The compound has also been a focus in chemical synthesis and structural analysis. For example, the synthesis and structure determination of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate via single-crystal X-ray crystallography have provided valuable insights into its molecular conformation and potential chemical interactions (Manolov et al., 2012).

Hydrogen-Bonded Supramolecular Structures

Research into hydrogen-bonded supramolecular structures has involved ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and its derivatives. These studies aim to understand the molecular arrangement and potential for creating complex molecular assemblies with specific properties (Portilla et al., 2007).

Enzyme Inhibition for Therapeutic Applications

Further, derivatives of Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate have been evaluated as enzyme inhibitors with therapeutic implications. Studies on compounds like FOY, which inhibits serine proteases such as thrombin and factor Xa, demonstrate the potential for these molecules in managing coagulation disorders (Ohno et al., 1980).

properties

IUPAC Name

ethyl 2-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-7-5-4-6-19(20)21(25)18-10-8-17(9-11-18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAGDAYZWDAENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642963
Record name Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate

CAS RN

898783-52-3
Record name Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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